molecular formula C14H15N3O3 B290101 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione

3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione

Cat. No. B290101
M. Wt: 273.29 g/mol
InChI Key: ATTIGQXGAKKMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione, also known as DPO, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DPO is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This molecule has been studied for its ability to inhibit certain enzymes and its potential as an anti-cancer agent.

Mechanism of Action

3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione inhibits the activity of enzymes such as dihydroorotate dehydrogenase (DHODH) and thymidylate synthase (TS), which are involved in the synthesis of DNA and RNA. By inhibiting these enzymes, 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione can disrupt the proliferation and survival of cancer cells. 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione has also been shown to inhibit the production of certain inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione has been shown to have anti-cancer and anti-inflammatory effects in vitro and in vivo. In cancer cells, 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione inhibits the activity of enzymes that are involved in DNA and RNA synthesis, leading to decreased cell proliferation and survival. Inflammatory cytokines are also inhibited by 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione is its potential as a therapeutic agent for cancer and inflammation. However, one limitation of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione is its potential toxicity, as it has been shown to be toxic to certain cells at high concentrations. Additionally, more research is needed to fully understand the mechanism of action of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione and its potential side effects.

Future Directions

Future research on 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione could focus on its potential as a therapeutic agent for other diseases, such as autoimmune disorders. Additionally, more research is needed to fully understand the mechanism of action of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione and its potential side effects. Further studies could also investigate the use of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione in combination with other therapeutic agents to enhance its effectiveness.

Synthesis Methods

The synthesis of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione involves several steps, including the condensation of 2,4-pentanedione with 4-pyridinemethanol, followed by the reaction of the resulting product with hydrazine hydrate. The final step involves the reaction of the hydrazine derivative with maleic anhydride to produce 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione.

Scientific Research Applications

3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival. 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of certain inflammatory cytokines.

properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione

InChI

InChI=1S/C14H15N3O3/c18-12-10(8-9-2-6-15-7-3-9)20-14(19)11(12)13-16-4-1-5-17-13/h2-3,6-7,10,16-17H,1,4-5,8H2

InChI Key

ATTIGQXGAKKMBL-UHFFFAOYSA-N

Isomeric SMILES

C1CNC(=C2C(=O)C(OC2=O)CC3=CC=NC=C3)NC1

SMILES

C1CNC(=C2C(=O)C(OC2=O)CC3=CC=NC=C3)NC1

Canonical SMILES

C1CNC(=C2C(=O)C(OC2=O)CC3=CC=NC=C3)NC1

Origin of Product

United States

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